molecular formula C24H29N5O4S2 B15032340 6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15032340
M. Wt: 515.7 g/mol
InChI Key: BGAQJXBBFRWRNC-VLGSPTGOSA-N
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Description

6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves several steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-3-yl core, followed by the introduction of the thiazolidin-3-yl and hexanoic acid moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes, such as enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets or pathways.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ethylpiperazin-1-yl)aniline: This compound shares the 4-ethylpiperazin-1-yl moiety and can be used as a reference for studying the effects of this functional group.

    1-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)ethan-1-ol: Another compound with a similar core structure, useful for comparative studies.

Uniqueness

6-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of multiple functional groups and structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H29N5O4S2/c1-2-26-12-14-27(15-13-26)21-17(22(32)28-10-7-5-8-19(28)25-21)16-18-23(33)29(24(34)35-18)11-6-3-4-9-20(30)31/h5,7-8,10,16H,2-4,6,9,11-15H2,1H3,(H,30,31)/b18-16-

InChI Key

BGAQJXBBFRWRNC-VLGSPTGOSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O

Origin of Product

United States

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